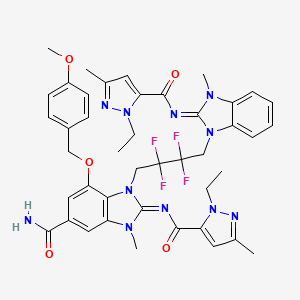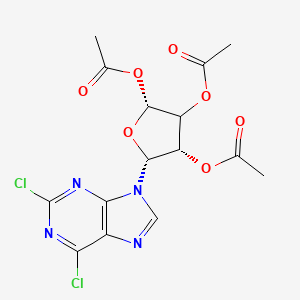
2,6-Dichloro-2',3',5'-triacetyl-purine riboside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside typically involves the acetylation of 2,6-dichloropurine riboside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization to obtain the final product in a solid form .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Major Products
Substitution Reactions: The major products are the substituted purine ribosides.
Hydrolysis: The major product is 2,6-dichloropurine riboside.
Aplicaciones Científicas De Investigación
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cell cycle and DNA damage.
Medicine: Investigated for its antitumor activity, particularly in targeting lymphoid malignancies.
Industry: Potential use in the development of new pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of DNA synthesis. It induces apoptosis (programmed cell death) in cancer cells by interfering with the replication process. The molecular targets include enzymes involved in DNA replication and repair pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloropurine
- 2,6-Dichloro-9H-purine
- 2,6-Dichloro-7H-purine
Uniqueness
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside is unique due to its acetylated riboside structure, which enhances its solubility and cellular uptake compared to other similar compounds. This structural modification also contributes to its potent antitumor activity .
Propiedades
Fórmula molecular |
C15H14Cl2N4O7 |
|---|---|
Peso molecular |
433.2 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-4,5-diacetyloxy-2-(2,6-dichloropurin-9-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C15H14Cl2N4O7/c1-5(22)25-9-10(26-6(2)23)14(27-7(3)24)28-13(9)21-4-18-8-11(16)19-15(17)20-12(8)21/h4,9-10,13-14H,1-3H3/t9-,10?,13+,14-/m0/s1 |
Clave InChI |
WISAOYKXUBOALH-GQIGNIDQSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OC(=O)C)OC(=O)C)N2C=NC3=C2N=C(N=C3Cl)Cl |
SMILES canónico |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


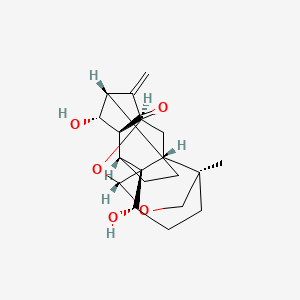
![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)


![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)

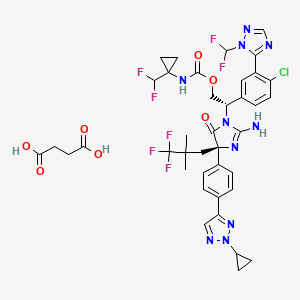
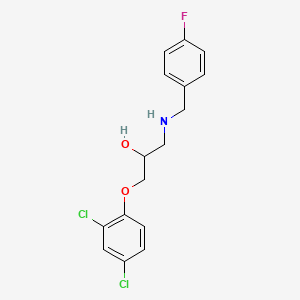


![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)

![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
